ARS-1630

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

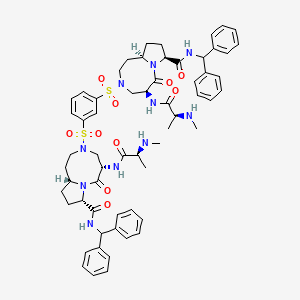

ARS-1620 es un inhibidor de moléculas pequeñas específicamente diseñado para dirigirse a la mutación KRAS G12C, una mutación común que se encuentra en varios cánceres, incluido el cáncer de pulmón de células no pequeñas y el cáncer colorrectal . Este compuesto ha mostrado promesa en estudios preclínicos y clínicos debido a su capacidad para unirse selectivamente a la proteína KRAS mutante e inhibir su actividad .

Análisis Bioquímico

Biochemical Properties

ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .

Cellular Effects

ARS-1620 has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .

Molecular Mechanism

The molecular mechanism of ARS-1620 involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .

Temporal Effects in Laboratory Settings

The effects of ARS-1620 change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy

Métodos De Preparación

. La ruta sintética generalmente incluye varios pasos de síntesis orgánica, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para ARS-1620 probablemente implicarían escalar estas rutas sintéticas al tiempo que se garantiza la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

ARS-1620 experimenta varias reacciones químicas, incluida la unión covalente a la proteína KRAS G12C . Esta unión implica la formación de un enlace covalente entre el compuesto y el residuo de cisteína en el bolsillo de cambio-II de la proteína KRAS . Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y agentes de unión específicos. El producto principal formado a partir de estas reacciones es el complejo KRAS G12C-ARS-1620 unido covalentemente .

Aplicaciones Científicas De Investigación

En estudios preclínicos, ARS-1620 ha demostrado una potente y selectiva actividad antitumoral en modelos de tumores derivados de pacientes . Ha mostrado eficacia en la reducción del crecimiento tumoral en modelos de carcinoma de células no pequeñas de pulmón y se ha utilizado como una herramienta farmacológica para investigar la biología de KRAS in vivo . Además, se ha explorado ARS-1620 por su posible uso en terapias combinadas con otros agentes que se dirigen a diferentes vías para mejorar sus efectos antitumorales .

Mecanismo De Acción

ARS-1620 ejerce sus efectos uniéndose covalentemente a la forma unida a GDP de la proteína KRAS G12C, atrapándola en una conformación inactiva . Esta unión evita que la proteína KRAS cambie a su estado activo unido a GTP, inhibiendo así las vías de señalización descendentes que promueven el crecimiento y la supervivencia de las células cancerosas . Los objetivos moleculares de ARS-1620 incluyen el bolsillo de cambio-II de la proteína KRAS G12C, y las vías involucradas incluyen las vías de señalización RAF-MEK-ERK y PI3K-AKT-mTOR .

Comparación Con Compuestos Similares

ARS-1620 es parte de una clase de inhibidores de KRAS G12C que incluye otros compuestos como sotorasib (AMG510) y adagrasib (MRTX849) . Estos compuestos comparten un mecanismo de acción similar, dirigiéndose al bolsillo de cambio-II de la proteína KRAS G12C e inhibiendo su actividad . ARS-1620 es único en sus propiedades de unión específicas y perfil farmacocinético, que contribuyen a su eficacia y selectividad . Otros compuestos similares incluyen ARS-853 y GDC-6036, que también se dirigen a la mutación KRAS G12C pero pueden diferir en sus afinidades de unión y resultados clínicos .

Propiedades

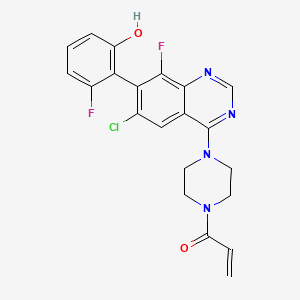

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ARS-1620 interact with its target, KRAS G12C?

A1: ARS-1620 is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].

Q2: What are the downstream effects of ARS-1620 binding to KRAS G12C?

A2: By inhibiting KRAS G12C, ARS-1620 disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].

Q3: How does ARS-1620 demonstrate selectivity for the KRAS G12C mutant?

A3: ARS-1620 exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, ARS-1620 selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].

Q4: What is the molecular formula and weight of ARS-1620?

A4: The molecular formula of ARS-1620 is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.

Q5: What is the preclinical evidence supporting ARS-1620's efficacy?

A5: ARS-1620 has demonstrated potent antitumor activity in preclinical studies using various models. This includes:

- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].

- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].

Q6: Are there any ongoing clinical trials investigating ARS-1620?

A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that ARS-1620 has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].

Q7: What are the potential mechanisms of resistance to ARS-1620?

A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to ARS-1620, including:

- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].

- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by ARS-1620 [].

- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to ARS-1620 [].

Q8: What are the strategies being explored to overcome resistance to ARS-1620?

A8: Several approaches are under investigation to address resistance mechanisms, including:

- Combination therapies: Combining ARS-1620 with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].

- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].

- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from ARS-1620 treatment or to monitor the emergence of resistance [, ].

Q9: How has computational chemistry contributed to understanding ARS-1620's interactions with KRAS G12C?

A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:

- Visualizing the binding mode: Providing structural insights into how ARS-1620 binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].

- Predicting binding affinity: Estimating the binding strength of ARS-1620 to KRAS G12C and guiding the design of analogs with improved potency [].

- Rationalizing SAR: Exploring the relationship between structural modifications of ARS-1620 and its inhibitory activity, leading to the identification of key pharmacophores [, ].

Q10: How do structural modifications of ARS-1620 influence its activity?

A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of ARS-1620 can impact its:

- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].

- Selectivity: Modifications can influence the specificity of ARS-1620 for KRAS G12C over other cysteine-containing proteins [, ].

- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].

Q11: Are there any specific drug delivery strategies being explored for ARS-1620?

A11: While the provided research primarily focuses on the pharmacological properties of ARS-1620, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:

Q12: What analytical techniques are used to characterize and quantify ARS-1620?

A12: The research mentions various analytical methods employed in studying ARS-1620:

- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of ARS-1620 in cells, providing insights into its transport mechanisms [, ].

- Mass spectrometry: Utilized for the identification and quantification of ARS-1620 and its metabolites in biological samples [].

- Cell-based assays: Employed to measure the effects of ARS-1620 on cell viability, proliferation, and signaling pathway activity [, , , , ].

- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ARS-1620 [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)